![B600675 伪杉酸 B-O-β-D-吡喃葡萄糖苷 CAS No. 98891-41-9](/img/structure/B600675.png)
伪杉酸 B-O-β-D-吡喃葡萄糖苷
概述
描述
Pseudolaric acid B-O-beta-D-glucopyranoside is a diterpenoid compound derived from the root bark of Pseudolarix amabilis. It is known for its various pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C29H38O13 and a molecular weight of 594.6 g/mol .
科学研究应用
Cancer Treatment
Pseudolaric acid B-O-beta-D-glucopyranoside has shown promising results in targeting cancer cells. A study conducted by Sheng Zou at the University of Guelph demonstrated that this compound selectively induces apoptosis in acute myeloid leukemia (AML) cells by targeting the cluster of differentiation 147 (CD147) protein. The half-maximal inhibitory concentration (IC50) for AML cells was found to be approximately 1.59 µM, indicating its potency as an anti-cancer agent .
Key Findings:
- Pseudolaric acid B-O-beta-D-glucopyranoside induces apoptosis in AML cells.
- It targets CD147, which is overexpressed in various malignancies.
- Genetic silencing of CD147 significantly reduces the growth of AML cells and enhances the cytotoxic effects of the compound.
Immunomodulation
Research has indicated that Pseudolaric acid B can act as an immunomodulatory agent. In studies involving ApoE knockout mice, it was observed that this compound attenuates atherosclerosis induced by high salt intake. This suggests potential applications in managing inflammatory conditions and cardiovascular diseases .
Mechanisms:
- Modulates immune responses.
- Reduces inflammation associated with atherosclerosis.
Antifungal Activity
Pseudolaric acid B-O-beta-D-glucopyranoside exhibits significant antifungal properties against pathogenic fungi. A study evaluating various analogues of pseudolaric acids found that this compound effectively inhibits fungal growth, making it a candidate for developing antifungal therapies .
Activity Overview:
- Effective against major pathogenic fungi.
- Potential use in treating fungal infections.
Comparative Data Table
Case Studies and Research Insights
- Acute Myeloid Leukemia (AML) Study :
- Atherosclerosis Study :
- Antifungal Efficacy Study :
作用机制
- PAB interacts with its targets through various mechanisms:
- PAB affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Cellular Effects
It is known to have antifungal activity, suggesting that it may interact with cellular components of fungi to inhibit their growth
Molecular Mechanism
The molecular mechanism of action of Pseudolaric Acid B-O-beta-D-glucopyranoside is not well-defined. It is known to induce autophagy , a cellular process that involves the degradation and recycling of cellular components. This suggests that it may interact with biomolecules involved in autophagy, potentially influencing gene expression and enzyme activity related to this process .
准备方法
Synthetic Routes and Reaction Conditions
Pseudolaric acid B-O-beta-D-glucopyranoside is typically extracted from the root bark of Pseudolarix amabilis. The extraction process involves pulverizing the bark into a fine powder, followed by solvent extraction using methanol . The extract is then subjected to various purification steps, including crystallization and filtration, to obtain the pure compound .
Industrial Production Methods
Industrial production of Pseudolaric acid B-O-beta-D-glucopyranoside follows similar extraction and purification methods as described above. The process is scaled up to handle larger quantities of raw material and involves the use of industrial-grade solvents and equipment to ensure high yield and purity .
化学反应分析
Types of Reactions
Pseudolaric acid B-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Pseudolaric acid B-O-beta-D-glucopyranoside, which may have different pharmacological properties .
相似化合物的比较
Similar Compounds
Pseudolaric acid A-O-beta-D-glucopyranoside: Another diterpenoid compound with similar antifungal and anticancer properties.
Pseudolaric acid C: Known for its antifungal activity.
Uniqueness
Pseudolaric acid B-O-beta-D-glucopyranoside is unique due to its specific molecular structure, which contributes to its distinct pharmacological activities. Its ability to target multiple pathways makes it a versatile compound in scientific research and drug development .
生物活性
Pseudolaric acid B-O-beta-D-glucopyranoside (PAB-Glc) is a diterpenoid compound derived from the plant Pseudolarix kaempferi. This compound has garnered attention for its diverse biological activities, particularly in antifungal and anti-inflammatory contexts. This article synthesizes current research findings on the biological activity of PAB-Glc, including its mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C29H38O13
- Molecular Weight : 594.604 g/mol
- CAS Number : 98891-41-9
Antifungal Activity
PAB-Glc exhibits significant antifungal properties, particularly against various strains of fungi. Research indicates that it can inhibit fungal growth effectively, with notable activity against Colletotrichum gloeosporioides, a common postharvest pathogen.
Efficacy Studies
- EC50 Values : PAB demonstrated an EC50 of 1.07 µg/mL against C. gloeosporioides, indicating strong antifungal potency. In comparison, Pseudolaric acid A had an EC50 of 1.62 µg/mL .
- Mechanism of Action : Scanning electron microscopy revealed that PAB causes significant morphological changes in fungal hyphae, including distortion and swelling, leading to cell death .
Compound | EC50 (µg/mL) | Activity |
---|---|---|
Pseudolaric Acid B | 1.07 | Strong antifungal activity |
Pseudolaric Acid A | 1.62 | Moderate antifungal activity |
Anti-inflammatory Effects
PAB-Glc has been shown to modulate inflammatory responses, particularly in conditions like osteoarthritis (OA). It exerts its effects by stabilizing peroxisome proliferator-activated receptor gamma (PPARγ), which inhibits the NF-κB signaling pathway.
Mechanistic Insights
- Inflammation Reduction : PAB significantly reduced pro-inflammatory cytokine production and M1 macrophage polarization in OA models. The use of a PPARγ antagonist negated these anti-inflammatory effects, underscoring the importance of this pathway .
Case Study: Osteoarthritis
In a study examining the effects of PAB on OA:
- In Vivo Findings : Treatment with PAB led to decreased cartilage degeneration and synovitis.
- In Vitro Findings : PAB inhibited NF-κB signaling, resulting in reduced inflammation and vessel formation .
Synergistic Effects with Other Antifungals
Recent studies have explored the potential for combining PAB with conventional antifungals like fluconazole. The results indicated that PAB enhances the antifungal efficacy against resistant strains of Candida albicans.
Synergy Testing Results
- Fractional Inhibitory Concentration Index (FICI) : Values ranged from 0.02 to 0.13 across resistant strains, indicating strong synergistic effects when combined with fluconazole .
Toxicological Profile
While exploring the therapeutic potential of PAB-Glc, it is crucial to consider its safety profile:
属性
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZDKPKXAEKLA-YHLOYHKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98891-41-9 | |
Record name | 98891-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Pseudolaric acid B and Pseudolaric acid B-O-beta-D-glucopyranoside?
A: The key difference lies in the presence of a glucose molecule. Pseudolaric acid B-O-beta-D-glucopyranoside is a glycoside formed by attaching a glucose molecule (beta-D-glucopyranoside) to Pseudolaric acid B. This glycosylation can impact the compound's properties such as solubility, stability, and potentially its biological activity. [, ] Further research is needed to understand the specific influence of glycosylation on the activity of Pseudolaric acid B.
Q2: Are there any known antimicrobial activities associated with Pseudolaric acid B-O-beta-D-glucopyranoside?
A: While Pseudolaric acid B-O-beta-D-glucopyranoside itself hasn't been specifically tested for antimicrobial activity in the provided research, a related compound, Pseudolaric acid B, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. [] It is unclear if the addition of the glucose moiety in Pseudolaric acid B-O-beta-D-glucopyranoside would maintain or alter this activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。